molecular formula C10H13N3 B11911770 2-(7-Methyl-1H-indazol-3-yl)ethanamine

2-(7-Methyl-1H-indazol-3-yl)ethanamine

Cat. No.: B11911770
M. Wt: 175.23 g/mol
InChI Key: HZDZGCOXQZTHRS-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-indazol-3-yl)ethanamine is a substituted indazole derivative characterized by a methyl group at the 7-position of the indazole ring and an ethanamine side chain at the 3-position. Its molecular formula is C₁₀H₁₃N₃, with a molecular weight of approximately 175.23 g/mol. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to indoles and benzimidazoles, which are known to interact with neurotransmitter receptors, enzymes, and kinases.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(7-methyl-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7-3-2-4-8-9(5-6-11)12-13-10(7)8/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

HZDZGCOXQZTHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(NN=C12)CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-(7-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions

Biological Activity

2-(7-Methyl-1H-indazol-3-yl)ethanamine, a compound featuring an indazole ring, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

This structure includes a five-membered indazole ring and an ethanamine side chain, which contributes to its biological interactions.

Research indicates that 2-(7-Methyl-1H-indazol-3-yl)ethanamine may interact with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways that are crucial for cellular functions. For instance:

  • Enzyme Inhibition : The compound may inhibit specific kinases, affecting downstream signaling pathways involved in cell proliferation and survival .
  • Receptor Modulation : It has been suggested that indazole derivatives can interact with serotonin receptors, potentially leading to antidepressant effects.

Anticancer Properties

Several studies have evaluated the anticancer potential of indazole derivatives, including 2-(7-Methyl-1H-indazol-3-yl)ethanamine:

  • Cell Line Studies : In vitro assays have demonstrated that compounds with indazole scaffolds exhibit varying degrees of anticancer activity against human cancer cell lines such as HCT-116 and MDA-MB-231. The IC50 values indicate moderate efficacy in inhibiting cell growth .
CompoundCancer Cell LineIC50 (µM)
2-(7-Methyl-1H-indazol-3-yl)ethanamineHCT-116TBD
2-(7-Methyl-1H-indazol-3-yl)ethanamineMDA-MB-231TBD

Antidepressant Effects

Preliminary research suggests that indazole derivatives may possess antidepressant properties through modulation of serotonin receptor activity. This mechanism could provide therapeutic benefits for mood disorders.

Study 1: Anticancer Activity Assessment

A study focused on synthesizing various indazole derivatives, including 2-(7-Methyl-1H-indazol-3-yl)ethanamine, assessed their cytotoxic effects on cancer cells. The findings indicated that certain derivatives led to increased levels of reactive oxygen species (ROS) and disrupted mitochondrial membrane potential in treated cells, suggesting a mechanism of inducing apoptosis .

Study 2: Metabolic Stability and Efficacy

Another investigation into the metabolic stability of indazole compounds revealed that modifications to the indazole structure could enhance drug-like properties while retaining anticancer potency. This highlights the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

Pharmaceutical Development

The compound is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in the development of drugs aimed at treating conditions such as depression and anxiety by interacting with serotonin receptors .

Key Findings:

  • Serotonin Receptor Interactions: Research indicates that 2-(7-Methyl-1H-indazol-3-yl)ethanamine can modulate serotonin receptor activity, which is crucial for mood regulation and treatment of mood disorders .
  • Anticancer Potential: Studies involving indazole derivatives, including this compound, have shown promising results in inhibiting cancer cell growth. For example, derivatives have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects .

Neuroscience Research

In neuroscience, this compound has been pivotal in exploring the mechanisms underlying mood disorders. Its role in serotonin receptor modulation is particularly noteworthy as it contributes to understanding how alterations in these pathways can lead to therapeutic advancements.

Research Insights:

  • Mood Disorders: By examining the interactions between the compound and serotonin receptors, researchers aim to develop more effective treatments for conditions such as depression and anxiety .
  • Metabolic Stability: The compound has been integrated into studies focused on enhancing the metabolic stability of other therapeutic agents, such as HIV-1 capsid inhibitors. This research aims to improve drug-like properties while maintaining efficacy .

Biochemical Assays

The compound is instrumental in developing biochemical assays that assess enzyme activity and metabolic processes. These assays are critical for drug discovery and understanding metabolic pathways.

Applications:

  • Enzyme Activity Assays: 2-(7-Methyl-1H-indazol-3-yl)ethanamine is used to create assays that help identify enzyme inhibitors or activators, thus aiding in the discovery of new therapeutic agents .
  • Natural Product Synthesis: It serves as a building block for synthesizing natural products with therapeutic properties, facilitating the creation of novel medicinal compounds .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying related substances. Its application ensures quality control during pharmaceutical manufacturing processes.

Importance:

  • Quality Control: The ability to accurately quantify this compound and its derivatives is essential for maintaining the safety and efficacy of pharmaceutical products .

Case Studies

Study FocusFindingsImplications
Serotonin Receptor ModulationEnhanced understanding of mood disorder treatmentsPotential for new antidepressant drugs
Anticancer ActivitySignificant inhibition of K562 cancer cellsDevelopment of low-toxicity anticancer agents
Biochemical AssaysEffective enzyme activity detectionImproved drug discovery processes

Comparison with Similar Compounds

Research Findings and Implications

Structural Features :

  • The ethanamine chain in the target compound may enhance receptor binding compared to shorter chains (e.g., methanamine in ).
  • The 7-methyl group could improve metabolic stability by blocking oxidation at the indazole ring.

The indazole core may confer selectivity for non-serotonergic targets, such as kinases or σ receptors, common in other indazole derivatives .

Analytical Challenges :

  • Detection methods (e.g., LC-MS) optimized for NBOMes or tryptamines may require modification due to differences in polarity and fragmentation patterns .

Toxicity Considerations :

  • While NBOMes exhibit high toxicity due to 5-HT₂A overstimulation, the target compound’s indazole structure might mitigate these risks, though in vivo studies are needed.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(7-Methyl-1H-indazol-3-yl)ethanamine?

A multi-step synthesis involving indazole core functionalization is typical. For example, start with 7-methylindazole, introduce an ethylamine side chain via nucleophilic substitution or reductive amination. Hydrazine derivatives (e.g., NH2NH2·H2O) can facilitate cyclization, as seen in analogous indole/indazol-3-yl ethanamine syntheses . Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like regioisomers.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical methods:

  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., regioisomers).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions and methyl/ethylamine groups.
  • X-ray crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, especially if the compound crystallizes .

Q. What safety protocols are critical when handling 2-(7-Methyl-1H-indazol-3-yl)ethanamine?

Refer to safety data sheets (SDS) of structurally similar amines (e.g., 2-(1-Methyl-1H-imidazol-2-yl)ethanamine):

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation.
  • In case of exposure, rinse with water and seek medical attention, providing SDS to physicians .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of indazole-based ethanamines?

  • Receptor binding assays : Compare NMDA receptor inhibition (as seen in 5-chloro-2-methyltryptamine derivatives ) with other targets (e.g., kinase inhibitors ).
  • Control experiments : Use isogenic cell lines or knockout models to isolate receptor-specific effects.
  • Meta-analysis : Cross-reference datasets from high-throughput screens to identify confounding variables (e.g., assay conditions, solvent effects).

Q. What strategies mitigate challenges in synthesizing regioisomerically pure derivatives?

  • Directed C-H functionalization : Use transition-metal catalysts (e.g., Pd) to selectively modify the indazole core.
  • Chromatographic separation : Employ preparative HPLC with chiral columns to resolve isomers.
  • Computational modeling : Predict regioselectivity using DFT calculations to guide synthetic routes.

Q. How can structure-activity relationships (SAR) be systematically established for this compound class?

  • Analog synthesis : Introduce substituents at the 7-methyl position or ethylamine chain (e.g., halogenation, alkylation) .
  • Pharmacophore mapping : Use crystallographic data (e.g., SHELX-refined structures ) to identify critical binding motifs.
  • In silico docking : Screen derivatives against target receptors (e.g., NMDA, kinases) to prioritize synthesis .

Methodological Notes

  • Data Reproducibility : Document solvent purity, temperature gradients, and instrument calibration in all synthetic/analytical steps.
  • Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare conflicting pharmacological datasets.
  • Ethics Compliance : Adhere to institutional guidelines for handling bioactive amines, particularly those with CNS activity.

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